

# solubility of 4-Methoxy-2,5-dimethylbenzoic acid in organic solvents

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## Compound of Interest

Compound Name: 4-Methoxy-2,5-dimethylbenzoic acid

Cat. No.: B1302517

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## Predicted Solubility Profile of 4-Methoxy-2,5-dimethylbenzoic Acid

**4-Methoxy-2,5-dimethylbenzoic acid** is a carboxylic acid derivative. Its molecular structure, which includes a polar carboxylic acid group, a methoxy group, and a substituted aromatic ring, dictates its solubility. The presence of the carboxylic acid and methoxy groups provides sites for hydrogen bonding, suggesting some solubility in polar solvents. However, the aromatic ring and two methyl groups contribute to its non-polar character, indicating good solubility in less polar organic solvents.

### Qualitative Solubility Predictions:

- **High Solubility:** Expected in moderately polar to non-polar solvents such as chloroform, dichloromethane, and ethers. The non-polar components of the molecule will have favorable interactions with these solvents.
- **Moderate Solubility:** Likely to be observed in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols such as methanol and ethanol.
- **Low Solubility:** Expected in highly polar solvents like water and in non-polar hydrocarbon solvents like toluene. In aqueous solutions, the solubility is expected to be pH-dependent, increasing in alkaline conditions due to the formation of the carboxylate salt.

## Quantitative Solubility Data for a Structurally Related Compound: 4-Methoxybenzoic Acid

To provide a quantitative reference, the following tables summarize the mole fraction solubility ( $x$ ) of 4-Methoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding the behavior of structurally similar compounds and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility ( $x$ ) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

Temperature (K)	1-Butanol	Isobutanol	2-Butanol	1-Pentanol	Ethylene Glycol
283.15	0.0895	0.0768	0.0987	0.0712	0.0123
288.15	0.1083	0.0935	0.1192	0.0865	0.0151
293.15	0.1302	0.1129	0.1435	0.1047	0.0184
298.15	0.1556	0.1356	0.1718	0.1261	0.0224
303.15	0.1849	0.1619	0.2045	0.1513	0.0271
308.15	0.2186	0.1923	0.2421	0.1805	0.0328
313.15	0.2574	0.2273	0.2851	0.2145	0.0396
318.15	0.3019	0.2675	0.3341	0.2538	0.0478
323.15	0.3529	0.3136	0.3898	0.2991	0.0577
328.15	0.4112	0.3664	0.4529	0.3514	0.0696

Note: Data presented is for 4-Methoxybenzoic acid and is intended to serve as a reference for estimating the solubility of **4-Methoxy-2,5-dimethylbenzoic acid**.<sup>[1]</sup>

## Experimental Protocol for Solubility Determination

The following section details a general experimental methodology for determining the equilibrium solubility of a compound like **4-Methoxy-2,5-dimethylbenzoic acid**. The shake-

flask method followed by gravimetric or chromatographic analysis is a widely used and reliable approach.

### 3.1. Materials and Equipment

- High-purity **4-Methoxy-2,5-dimethylbenzoic acid**
- Analytical grade organic solvents
- Analytical balance ( $\pm 0.0001$  g)
- Thermostatic shaker or water bath
- Sealed glass vials or flasks
- Syringe filters compatible with the chosen solvents
- Pre-weighed evaporation vials
- Drying oven or vacuum oven
- (Optional) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

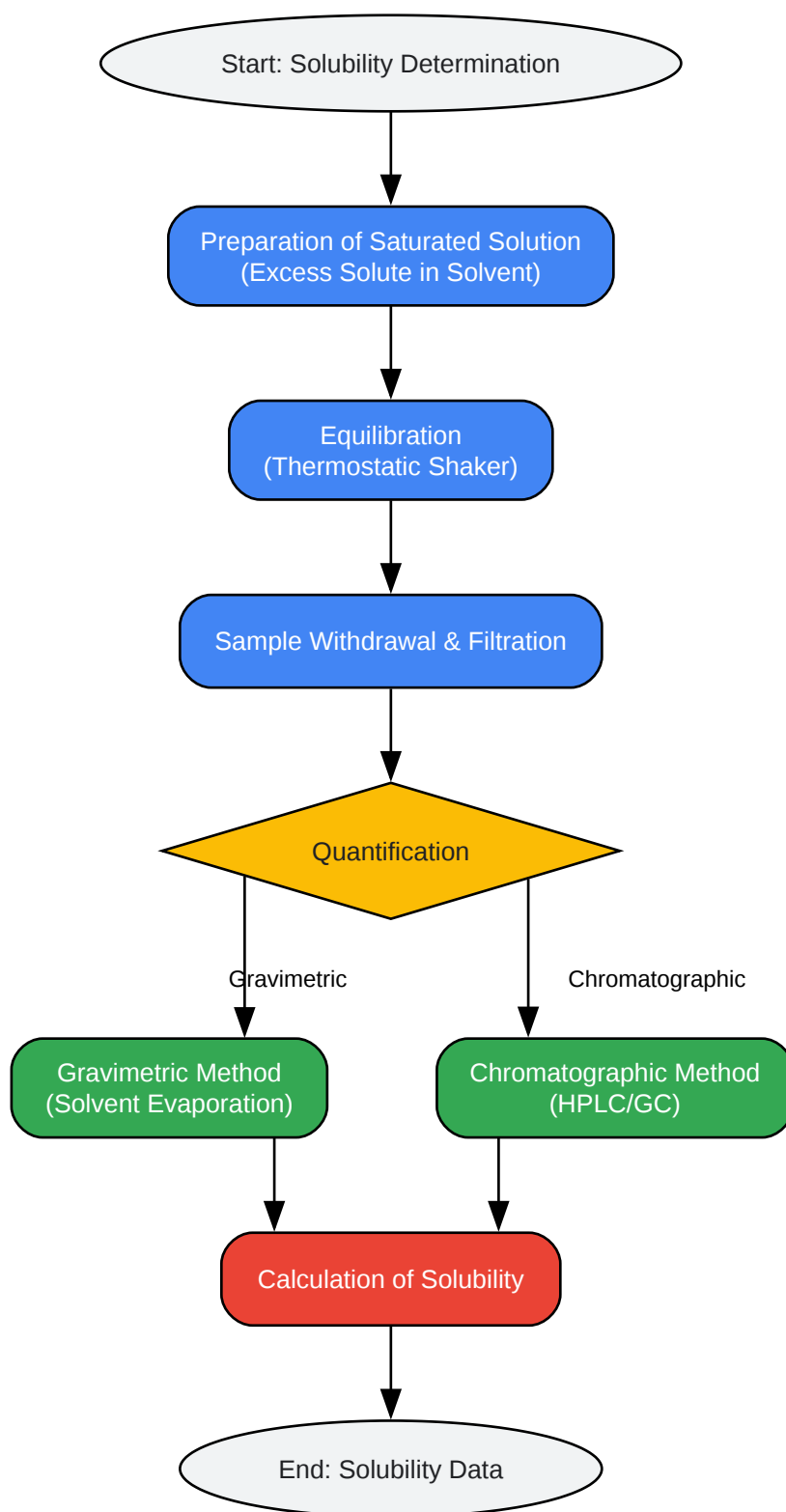
### 3.2. Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of **4-Methoxy-2,5-dimethylbenzoic acid** to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibration:
  - Place the vials in a thermostatic shaker set to the desired temperature.
  - Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The time required should be determined by preliminary experiments.

- Sample Withdrawal and Filtration:
  - Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
  - Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solids.
- Quantification (Gravimetric Method):
  - Record the mass of the filtered solution.
  - Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
  - Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solid.
- Quantification (Chromatographic Method):
  - Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated HPLC or GC method. This is particularly useful for low solubility or volatile solutes.
- Calculation of Solubility:
  - The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction, based on the masses and volumes measured.

## Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.



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## References

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